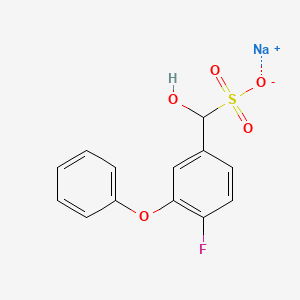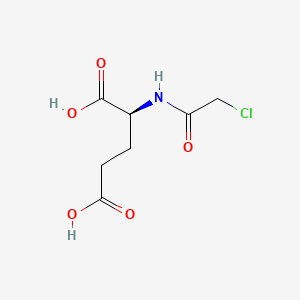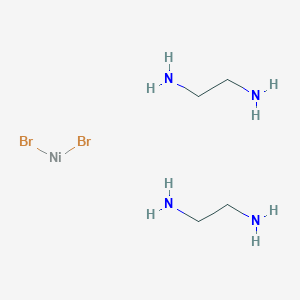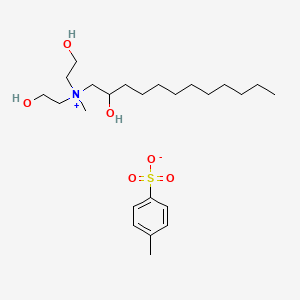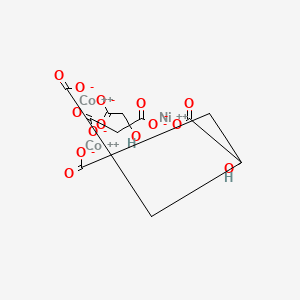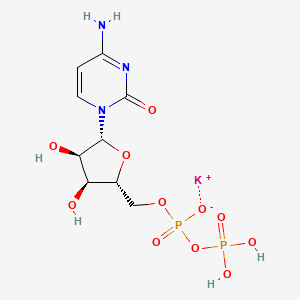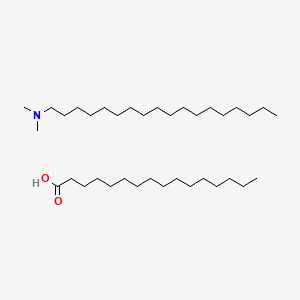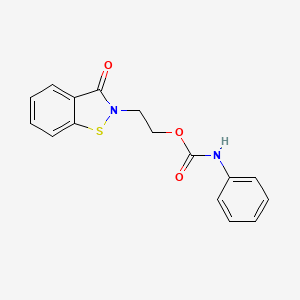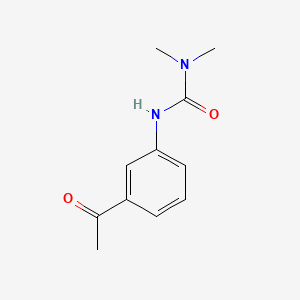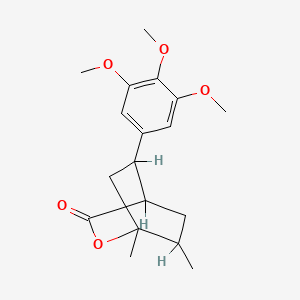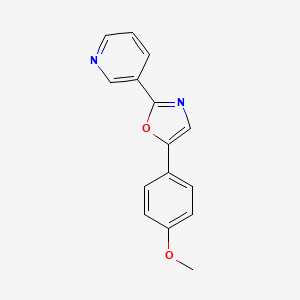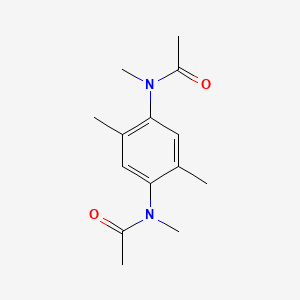
N,N'-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide) is an organic compound characterized by its unique molecular structure, which includes two N-methylacetamide groups attached to a 2,5-dimethyl-1,4-phenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide) typically involves the reaction of 2,5-dimethyl-1,4-phenylenediamine with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N,N’-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N,N’-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide) exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. The exact mechanism may vary depending on the application and the specific conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutanamide)
- 1,4-Bisacetoacetylamino-2,5-dimethylbenzene
Uniqueness
N,N’-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for applications that similar compounds may not be able to fulfill effectively.
Properties
CAS No. |
79817-50-8 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-[4-[acetyl(methyl)amino]-2,5-dimethylphenyl]-N-methylacetamide |
InChI |
InChI=1S/C14H20N2O2/c1-9-7-14(16(6)12(4)18)10(2)8-13(9)15(5)11(3)17/h7-8H,1-6H3 |
InChI Key |
SQKGCZLMVUAIQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)C(=O)C)C)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


